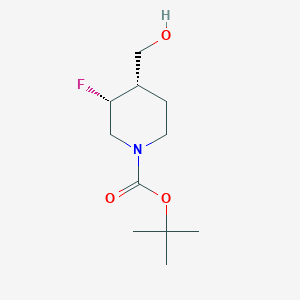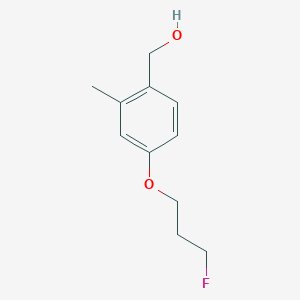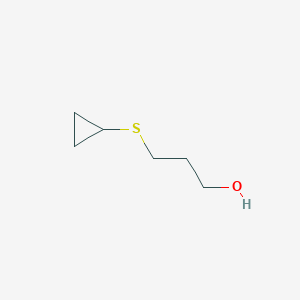![molecular formula C10H8F3N3O B1406558 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine CAS No. 1683551-66-7](/img/structure/B1406558.png)
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine
Descripción general
Descripción
“3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine” is a chemical compound with the CAS Number: 122733-40-8 . It has a molecular weight of 175.19 . The compound is a beige solid at room temperature .
Physical And Chemical Properties Analysis
“this compound” is a beige solid at room temperature . It has a molecular weight of 175.19 . More specific physical and chemical properties are not provided in the search results .Aplicaciones Científicas De Investigación
Luminescence Properties
- 2-Aryl-5-methyl-1,3,4-oxadiazoles, closely related to the compound , demonstrate high quantum yield luminescence in both polar and nonpolar solvents, a property that could be significant for optical applications (Mikhailov et al., 2020).
Insecticidal Activity
- A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings have shown promising insecticidal activities, suggesting potential agricultural applications for similar compounds (Qi et al., 2014).
Antibacterial Activity
- Derivatives of 1,3,4-oxadiazole have been tested for their antimicrobial activity against bacteria, mold, and yeast, indicating potential use in developing new antibacterial agents (Tien et al., 2016).
Corrosion Inhibition
- Certain 1,3,4-oxadiazole derivatives have been evaluated for their ability to inhibit corrosion of mild steel in sulphuric acid, suggesting applications in materials science and engineering (Ammal et al., 2018).
Luminescent Complexes
- Chelate complexes with 1,3,4-oxadiazole exhibit luminescence in various solvents, which could be utilized in the development of luminescent materials (Mikhailov et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
- Iridium emitters with 1,3,4-oxadiazole groups have been used in the development of efficient OLEDs with low efficiency roll-off, highlighting the potential of such compounds in advanced electronic displays (Jin et al., 2014).
Mesomorphic Behavior and Photoluminescence
- 1,3,4-Oxadiazole derivatives show mesomorphic behavior and photoluminescent properties, which could be applied in the field of liquid crystals and photonic devices (Han et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the biological target involved.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it is likely that multiple pathways could be affected
Pharmacokinetics
For example, the trifluoromethyl group is often used in drug design to improve metabolic stability and increase lipophilicity, which could enhance bioavailability .
Result of Action
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis . This inhibition results in decreased DNA replication and cell proliferation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its hydroxylation and subsequent conjugation with sulfate . These metabolic processes are crucial for the compound’s detoxification and elimination from the body . Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum . This localization is essential for its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the endoplasmic reticulum is associated with the modulation of protein folding and stress responses .
Propiedades
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c1-5-15-16-9(17-5)6-2-7(10(11,12)13)4-8(14)3-6/h2-4H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLWPZUVLINCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)
![4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B1406480.png)






![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1406493.png)



![4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide](/img/structure/B1406498.png)